3-(Dimethylamino)acrylonitrile

Description

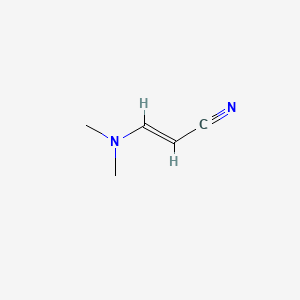

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKBIZXAEDFPNL-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878800 | |

| Record name | 3-Dimethylaminoacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35520-41-3, 2407-68-3 | |

| Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035520413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2407-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Dimethylaminoacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3-(Dimethylamino)acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68GK3GC9SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)acrylonitrile: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)acrylonitrile is a versatile organic compound of significant interest in chemical synthesis. Its unique molecular structure, featuring a β-dimethylamino group conjugated with a nitrile function, imparts a rich and varied reactivity. This enaminonitrile serves as a valuable building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals and natural products.[1] This technical guide provides a comprehensive overview of the synthesis and properties of this compound, presenting key data in a structured format to facilitate research and development.

Physicochemical Properties

This compound is typically a clear yellow to brown liquid.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂ | [4][5][6] |

| Molecular Weight | 96.13 g/mol | [1][2][4] |

| Appearance | Clear yellow liquid | [2] |

| Boiling Point | 85 °C @ 12 Torr; 76-80 °C @ 0.3 mmHg | [2][7][8] |

| Density | 0.9488 g/cm³ @ 20 °C; 0.947 g/mL @ 20 °C; 0.878 g/mL @ 25 °C | [2][7] |

| Refractive Index (n²⁰/D) | 1.461; 1.533 | [2][7][8] |

| Flash Point | 131.9 ± 9.1 °C; >230 °F | [2][8] |

| Vapor Pressure | 0.00448 mmHg @ 25 °C | [2] |

| CAS Number | 2407-68-3; 35520-41-3 | [1][4] |

| InChIKey | ZKKBIZXAEDFPNL-HWKANZROSA-N | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving condensation and addition reactions. The choice of method often depends on the desired scale, available starting materials, and required purity.

Synthesis Methods Overview

| Method | Starting Materials | Reagents/Conditions | Yield | Reference |

| Michael Addition | Acrylonitrile, Dimethylamine | Countercurrent flow in a bubble column reactor, 25-80 °C | Nearly quantitative | [9][10] |

| Decarboxylative Condensation | Cyanoacetic acid potassium salt, "N,N-Dimethyl amino methoxy methylenium methyl sulphate" | Ethylene dichloride, Base, Reflux | 90% | |

| From Acrylonitrile Derivatives | Acrylonitrile derivatives, Dimethylamine | Microwave irradiation, 40°C, 2 hours, molecular sieves | - | [1] |

| Patented Method | Cyano-acetate, Imine salts | Organic solvent, 0-80 °C, 0.5-80 hours | High | [11] |

Synthesis Pathway

Caption: Synthetic routes to this compound.

Experimental Protocols

Synthesis via Michael Addition in a Bubble Column Reactor

This continuous process is suitable for large-scale industrial production.

Materials:

-

Acrylonitrile

-

Gaseous Dimethylamine

-

Bubble column reactor (diameter to length ratio of 1:5 to 1:20 is preferred)[9]

Procedure:

-

Heat the bubble column reactor to a temperature between 25 and 80 °C (preferably 40-60 °C).[9][10]

-

Introduce liquid acrylonitrile at the top of the column.

-

Feed gaseous dimethylamine from the bottom through a distributor (e.g., a frit).[10]

-

Maintain a molar ratio of dimethylamine to acrylonitrile between 1:1 and 1.5:1 (preferably 1:1 to 1.05:1).[9][10]

-

Adjust the flow rates to achieve a residence time of 20 to 120 minutes (preferably 30 to 60 minutes).[9][10]

-

The product, nearly pure 3-(dimethylamino)-propionitrile, is collected as a clear liquid from the bottom of the reactor.[9]

Synthesis via Decarboxylative Condensation

This method is a high-yield laboratory-scale synthesis.

Materials:

-

Cyanoacetic acid potassium salt

-

N,N-Dimethyl amino methoxy methylenium methyl sulphate (Adduct 1)

-

Ethylene dichloride

-

Base (e.g., potassium carbonate)

Procedure:

-

To a stirred solution of cyanoacetic acid potassium salt (1.0 M) in ethylene dichloride under a nitrogen atmosphere, add Adduct 1 (1.5 M).

-

Add the base (2.0 M) at a temperature between 10 °C and room temperature.

-

Raise the temperature of the reaction mixture to 50 °C and then to reflux if required.

-

Monitor the completion of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 5-10 °C and agitate for 1 hour.

-

Collect the resulting solid product by filtration under a nitrogen atmosphere.

-

Dry the product in a vacuum at ambient temperature to yield 3-dimethylamino acrylonitrile as a white powder (Yield: 90%).

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: General laboratory workflow for synthesis and analysis.

Spectroscopic Data

While detailed spectra require access to specific databases, the following characteristic signals have been reported:

-

FT-IR (cm⁻¹): 2253 (CN)

-

¹³C-NMR (CDCl₃, δ): 36.1, 41.4, 59.5, 122.1, 154.1

-

Mass Spectrum (m/z): The NIST WebBook provides mass spectral data for this compound.[5][6]

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis.[1] Its reactivity is characterized by the nucleophilic dimethylamino group and the electrophilic acrylonitrile moiety.

-

Cyclization Reactions: It is a key precursor for the synthesis of various heterocyclic systems, such as pyrazoles and pyrimidines, through cyclization reactions with dinucleophiles.[1]

-

Alkylation Reactions: The dimethylamino group can participate in alkylation reactions. For instance, it has been used in the Brønsted acid-mediated alkylation of indoles.[1]

-

Precursor for Pharmaceuticals and Agrochemicals: Its utility as a building block allows for the efficient construction of complex molecular architectures found in pharmaceuticals and agrochemicals.[1]

Safety Information

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[2][4]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Precautionary Statements: P264, P270, P280, P301+P310, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P405, and P501.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | 2407-68-3 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 2407-68-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Dimethylaminoacrylonitrile [webbook.nist.gov]

- 6. 3-Dimethylaminoacrylonitrile [webbook.nist.gov]

- 7. This compound | 2407-68-3 [chemicalbook.com]

- 8. This compound | 35520-41-3 [m.chemicalbook.com]

- 9. CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE - Google Patents [patents.google.com]

- 10. US4172091A - Process for the manufacture of β-(dimethylamino)-propionitrile - Google Patents [patents.google.com]

- 11. CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents [patents.google.com]

3-(Dimethylamino)acrylonitrile CAS number

An In-depth Technical Guide to 3-(Dimethylamino)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule of significant interest in organic synthesis. Its unique electronic properties, stemming from the electron-donating dimethylamino group and the electron-withdrawing nitrile group, make it a valuable precursor for a wide range of chemical transformations. This document provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, its reactivity, and its applications, particularly in the synthesis of heterocyclic compounds relevant to drug development.

Chemical Identity and Properties

This compound is an organic compound that serves as a key building block in various synthetic pathways.[1] It exists as a mixture of (E) and (Z) isomers, with the trans (E) isomer also being commercially available.

Chemical Identifiers

The primary identifiers for this compound and its trans-isomer are summarized below.

| Identifier | This compound (Isomer Mixture) | trans-3-(Dimethylamino)acrylonitrile |

| CAS Number | 2407-68-3[1][2][3][4] | 35520-41-3[5] |

| Molecular Formula | C₅H₈N₂[2][3][4] | C₅H₈N₂[5] |

| Molecular Weight | 96.13 g/mol [1][3][4][6] | 96.13 g/mol [5][7] |

| IUPAC Name | 3-(Dimethylamino)prop-2-enenitrile[3] | (2E)-3-(Dimethylamino)prop-2-enenitrile |

| Synonyms | β-(Dimethylamino)acrylonitrile, 3-(Dimethylamino)-2-propenenitrile[2] | (E)-3-(Dimethylamino)acrylonitrile |

| InChI Key | ZKKBIZXAEDFPNL-UHFFFAOYSA-N[1][4] | ZKKBIZXAEDFPNL-HWKANZROSA-N[5] |

| SMILES | CN(C)C=CC#N | CN(C)\C=C\C#N[5] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and use in reactions.

| Property | Value | Source(s) |

| Appearance | Clear yellow to brown liquid | [2] |

| Density | 0.9488 g/cm³ at 20 °C | [2] |

| 0.947 g/mL at 20 °C | [7][8] | |

| 0.878 g/mL at 25 °C (trans-isomer) | [5] | |

| Boiling Point | 85 °C at 12 Torr | [2] |

| 76-80 °C at 0.3 mmHg | [5][7][8] | |

| Flash Point | 113 °C (235.4 °F) - closed cup (trans-isomer) | [5] |

| Refractive Index | n20/D 1.461 | [2] |

| n20/D 1.533 (lit.) | [5][8] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction between acrylonitrile and dimethylamine.[1] Modern variations, such as microwave-assisted synthesis, have been developed to improve efficiency.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from common starting materials.

Caption: General synthesis workflow for this compound.

Protocol 1: Classical Synthesis via Aza-Michael Addition

This method relies on the nucleophilic addition of dimethylamine to the activated double bond of acrylonitrile.

-

Reactants : Acrylonitrile, Dimethylamine.

-

Reaction Type : Aza-Michael Addition.[1]

-

Procedure :

-

In a suitable reactor, acrylonitrile is treated with dimethylamine. The reaction can be carried out in a bubble column reactor where acrylonitrile is introduced at the top and gaseous dimethylamine is fed from the bottom.[9]

-

The reaction is typically performed at a temperature between 25 and 80°C, with a preferred range of 40 to 60°C.[9]

-

The molar ratio of dimethylamine to acrylonitrile is maintained between 1:1 and 1.5:1.[9]

-

The residence time in the reactor is generally between 20 and 120 minutes.[9]

-

The resulting product, 3-(dimethylamino)propionitrile, is nearly pure and can often be used without further purification.[9] Note: The initial product is the propionitrile, which can be further processed if the acrylonitrile is desired. For direct synthesis of this compound, alternative methods are used.

-

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can accelerate the reaction, leading to shorter reaction times and potentially higher yields.

-

Reactants : Acrylonitrile, Dimethylamine.

-

Conditions : Microwave irradiation.

-

Procedure :

Protocol 3: Synthesis of Acrylonitrile Derivatives

This compound is a key intermediate in the synthesis of more complex acrylonitrile derivatives. A patented method describes the following multi-step process.[10]

-

Step A: Synthesis of Dimethylamino Acrylonitrile : Cyano-acetate is reacted with an imine salt in an organic solvent at a temperature between 0 and 80°C for 0.5 to 80 hours.[10]

-

Step B: Acylation : Acyl chloride is gradually added to the solution from Step A. The reaction is maintained at a temperature between -10 and 100°C for 0.5 to 40 hours to yield a solution of 3-dimethylamino-2-aryl acrylonitrile.[10]

-

Step C: Amination : An aminating reagent is added dropwise to the solution from Step B at a temperature between -20 and 80°C, reacting for 0.5 to 40 hours to produce the final acrylonitrile derivative.[10]

The following diagram illustrates this multi-step synthesis.

References

- 1. This compound | 2407-68-3 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. 3-Dimethylaminoacrylonitrile [webbook.nist.gov]

- 5. 反式-3-(二甲氨基)丙烯腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (E)-3-(Dimethylamino)acrylonitrile | (CH3)2NCH=CHCN - BuyersGuideChem [buyersguidechem.com]

- 8. This compound | 2407-68-3 [chemicalbook.com]

- 9. CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE - Google Patents [patents.google.com]

- 10. CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents [patents.google.com]

A Comprehensive Guide to 3-(Dimethylamino)acrylonitrile: Nomenclature and Identification

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This document provides a detailed overview of the alternative names, synonyms, and key identifiers for the chemical compound 3-(Dimethylamino)acrylonitrile.

While this compound is a valuable building block in organic synthesis, it is important to note that as a simple organic molecule, it does not possess inherent signaling pathways or complex biological activities that would necessitate detailed experimental protocols or pathway diagrams typical for drug candidates.[1] Its utility lies in its chemical reactivity as an intermediate for creating more complex molecules.[1]

Nomenclature and Synonyms

The compound known as this compound is referred to by a variety of names in chemical literature and databases. Understanding these synonyms is crucial for comprehensive literature searches and accurate compound identification.

| Type | Name |

| Systematic Name | This compound |

| IUPAC Name | (E)-3-(dimethylamino)prop-2-enenitrile[2] |

| Alternative Names | 3-(Dimethylamino)-2-propenenitrile[3][4] |

| 3-(dimethylamino)prop-2-enenitrile[5] | |

| 3-Dimethylaminoprop-2-enenitrile[3][4] | |

| N,N-Dimethylaminoacrylonitrile[3][4] | |

| β-(Dimethylamino)acrylonitrile[3][4] | |

| Dimethylaminoacrylonitryl[6][7] | |

| Other Synonyms | 2-Propenenitrile, 3-(dimethylamino)-[2][3][6][7] |

| Acrylonitrile, 3-(dimethylamino)-[3][4] | |

| NSC 127942[3][4] |

Chemical Identifiers

Unique identifiers are essential for unambiguous identification of chemical substances in databases and regulatory documents.

| Identifier | Value |

| CAS Registry Number | 2407-68-3[1][3][5][6][7] |

| 35520-41-3 (for trans-isomer)[2][8] | |

| EC Number | 219-305-7[3] |

| Molecular Formula | C5H8N2[3][5][6] |

| Molecular Weight | 96.13 g/mol [1][5][8] |

| InChI Key | ZKKBIZXAEDFPNL-UHFFFAOYSA-N[1][6] |

| InChI Key (trans-isomer) | ZKKBIZXAEDFPNL-HWKANZROSA-N[2][8] |

Stereoisomerism

It is important to note the existence of stereoisomers for this compound. The trans-isomer, specifically identified as trans-3-(Dimethylamino)acrylonitrile, has a distinct CAS Registry Number (35520-41-3).[2][8] The IUPAC name often specifies the stereochemistry as (E)-3-(dimethylamino)prop-2-enenitrile.[2]

Experimental Data and Protocols

As this compound is primarily a chemical intermediate, detailed experimental protocols in the context of drug development (e.g., cell-based assays, animal models) are not applicable.[1] The available technical data focuses on its chemical synthesis and reactivity.[1] For instance, it is synthesized through condensation and addition reactions and serves as a versatile precursor for synthesizing heterocyclic compounds due to the nucleophilic nature of its dimethylamino group and the reactivity of the acrylonitrile moiety.[1]

Visualization of Chemical Structure

Due to the nature of this topic, which is focused on the nomenclature of a chemical compound, there are no signaling pathways, experimental workflows, or logical relationships to visualize using Graphviz. A diagram of a biological pathway would be inappropriate for this subject.

References

- 1. This compound | 2407-68-3 | Benchchem [benchchem.com]

- 2. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. 3-Dimethylaminoacrylonitrile [webbook.nist.gov]

- 7. 3-Dimethylaminoacrylonitrile [webbook.nist.gov]

- 8. trans-3-(ジメチルアミノ)アクリロニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Reactivity and Mechanism of 3-(Dimethylamino)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)acrylonitrile is a highly versatile and reactive organic building block, primarily utilized in the synthesis of a diverse range of heterocyclic compounds. Its unique enaminonitrile structure, featuring an electron-donating dimethylamino group and an electron-withdrawing nitrile group, imparts a rich chemical reactivity. This guide provides a comprehensive overview of the core reactivity and mechanisms of this compound, with a focus on its application in the synthesis of biologically active molecules relevant to drug discovery and development. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical resource for researchers in the field.

Introduction

This compound, a bifunctional molecule, serves as a valuable precursor in organic synthesis, particularly for constructing nitrogen-containing heterocycles such as pyrazoles and pyrimidines.[1] The inherent electronic properties of the molecule, arising from the push-pull nature of the dimethylamino and cyano substituents, govern its reactivity, making it susceptible to a variety of chemical transformations including cycloaddition, condensation, and nucleophilic substitution reactions.[1] The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds, including kinase inhibitors and antimicrobial agents.

Core Reactivity of this compound

The reactivity of this compound is primarily centered around its enamine and acrylonitrile functionalities. The lone pair of electrons on the nitrogen atom of the dimethylamino group participates in resonance with the carbon-carbon double bond and the nitrile group. This extended conjugation renders the β-carbon nucleophilic and the α-carbon electrophilic, dictating the regioselectivity of its reactions.

Synthesis of Pyrazoles

A prominent application of this compound and its derivatives is in the synthesis of pyrazole rings, which are core structures in many pharmaceutical agents.[2] The most common method involves the condensation reaction with hydrazine or its derivatives.

Reaction Mechanism: Pyrazole Synthesis

Caption: Mechanism of pyrazole synthesis from this compound.

Experimental Protocol: Synthesis of 5-Amino-3-(1-cyano-2-(4-(dimethylamino)phenyl)vinyl)-1H-pyrazole-4-carbonitrile [3]

A mixture of 2-amino-4-(4-(dimethylamino)phenyl)buta-1,3-diene-1,1,3-tricarbonitrile (10 mmol) and hydrazine hydrate (10 mmol) in ethanol (20 ml) is refluxed. The resulting solid product is collected by filtration and washed with ethanol to yield the desired pyrazole derivative.

| Product | Yield | Melting Point (°C) |

| 5-amino-3-(1-cyano-2-(4-(dimethylamino)phenyl)vinyl)-1H-pyrazole-4-carbonitrile | 34% | 267-269 (dec.) |

Spectroscopic Data:

-

IR (cm⁻¹): 3332, 3246, 3195 (NH), 2214 (CN), 1645 (C=C)

-

¹H NMR (300 MHz, DMSO-d₆) δ: 3.02 (s, 6H, N(CH₃)₂), 6.82 (d, J=9.0 Hz, 2H, Ar-H), 7.62 (d, J=9.0 Hz, 2H, Ar-H), 7.98 (s, 1H, CH), 8.5 (br. s, 2H, NH₂), 12.1 (br. s, 1H, NH)

Synthesis of Pyrimidines

This compound is also a key precursor for the synthesis of pyrimidine derivatives, which are another class of heterocycles with significant biological activities.[4] The synthesis typically involves a condensation reaction with a suitable binucleophile such as guanidine or thiourea.

Reaction Mechanism: Pyrimidine Synthesis

Caption: Mechanism of pyrimidine synthesis from this compound.

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine [5]

To a solution of sodium ethoxide, prepared from sodium (1 g atom) in anhydrous ethanol (250 ml), is added ethyl cyanoacetate (1 mole). In a separate flask, guanidine hydrochloride (1.02 moles) is added to a sodium ethoxide solution. The resulting sodium chloride is filtered off, and the clear guanidine solution is added to the ethyl sodiocyanoacetate solution. The mixture is refluxed for 2 hours and then evaporated to dryness. The solid is dissolved in boiling water (325 ml) and acidified with glacial acetic acid (67 ml). Upon cooling, the product crystallizes.

| Product | Yield | Melting Point (°C) |

| 2,4-Diamino-6-hydroxypyrimidine | 80-82% | 260-270 (dec.) |

Applications in Drug Development

The pyrazole and pyrimidine scaffolds synthesized from this compound are prevalent in numerous compounds with therapeutic potential.

Kinase Inhibitors

Many pyrazole and pyrimidine derivatives act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

PI3K/Akt/mTOR Signaling Pathway

Derivatives of pyrimidines, particularly those containing a morpholino group, have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[6] This pathway is critical for cell proliferation, growth, and survival, and its overactivation is a hallmark of many cancers.[6]

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrimidine derivatives.

Quantitative Data: Anticancer Activity of Pyrazole-Acrylonitrile Derivatives [7]

| Compound | Target Cell Line | IC₅₀ (µM) |

| 8b | MCF7 | 2.58 ± 0.053 |

| 8c | MCF7 | 2.34 ± 0.074 |

| 8e | A549 | 2.09 ± 0.464 |

| 9c | A549 | 1.65 ± 0.006 |

| 9b | HCT116 | 4.84 ± 0.035 |

| 9f | HCT116 | 4.89 ± 0.053 |

| Cisplatin (standard) | - | >10 |

| Etoposide (standard) | - | >10 |

Tubulin Polymerization Inhibitors

Certain acrylonitrile derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.[8] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The mechanism often involves binding to the colchicine binding site on β-tubulin.[8]

Conclusion

This compound is a cornerstone reagent in heterocyclic chemistry, providing a straightforward and efficient entry to a variety of biologically relevant scaffolds. Its predictable reactivity, governed by the interplay of its functional groups, allows for the rational design and synthesis of novel compounds. The pyrazole and pyrimidine derivatives accessible from this precursor have demonstrated significant potential in drug discovery, particularly in the development of anticancer agents targeting key signaling pathways and cellular processes. This guide serves as a foundational resource for chemists and pharmacologists seeking to exploit the rich chemistry of this compound for the advancement of therapeutic agents.

References

- 1. This compound | 2407-68-3 | Benchchem [benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-(Dimethylamino)acrylonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Dimethylamino)acrylonitrile (CAS No. 2407-68-3), a valuable compound in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₈N₂, with a molecular weight of 96.13 g/mol .[1][2] Spectroscopic analysis confirms the presence of a dimethylamino group, a carbon-carbon double bond, and a nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| Data not available | Data not available | Data not available | -CH=CH-CN |

| Data not available | Data not available | Data not available | -CH=CH-CN |

| Data not available | Data not available | Data not available | -N(CH₃)₂ |

¹³C NMR Data [3]

| Chemical Shift (ppm) | Assignment |

| Data not available | -C≡N |

| Data not available | -CH=CH-CN |

| Data not available | -CH=CH-CN |

| Data not available | -N(CH₃)₂ |

Note: Specific chemical shift and coupling constant values from primary literature or spectral databases were not retrievable at the time of this compilation. The assignments are based on the known structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | C≡N stretch (nitrile) |

| Data not available | C=C stretch (alkene) |

| Data not available | C-N stretch (amine) |

| Data not available | C-H stretch (alkene) |

| Data not available | C-H stretch (alkane) |

Note: A definitive list of IR absorption peaks was not available. The expected functional group absorptions are listed based on the molecular structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Major Mass Fragments (m/z) [1]

| m/z | Relative Intensity | Assignment |

| 96 | Data not available | [M]⁺ (Molecular Ion) |

| 95 | Data not available | [M-H]⁺ |

| 42 | Data not available | [C₂H₄N]⁺ |

| 54 | Data not available | [C₃H₄N]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A common concentration range is 5-25 mg/mL.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30-45 degree pulse angle, a spectral width of approximately 12-16 ppm, and a relaxation delay of 1-5 seconds.

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled experiment is typically run to simplify the spectrum and enhance signal intensity.

-

A wider spectral width (e.g., 0-220 ppm) is used.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is used to subtract the absorbance of the crystal and the surrounding atmosphere.

-

Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is recorded.

-

Data Acquisition: The spectrum is typically scanned over the mid-IR range (e.g., 4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC) for separation of mixtures.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

Data Representation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to (Z)-3-(dimethylamino)prop-2-enenitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-(dimethylamino)prop-2-enenitrile, a member of the enaminonitrile family of compounds, represents a versatile and valuable building block in modern organic synthesis. Its unique electronic and structural features, arising from the conjugation of a dimethylamino group with a nitrile function through a carbon-carbon double bond, make it a potent precursor for the construction of a diverse array of heterocyclic scaffolds. While the (E)-isomer is more commonly cited, the (Z)-isomer possesses distinct stereochemical properties that can be harnessed for specific synthetic transformations, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (Z)-3-(dimethylamino)prop-2-enenitrile, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.

Chemical Properties and Data

While specific experimental data for the pure (Z)-isomer of 3-(dimethylamino)prop-2-enenitrile is not extensively reported in publicly available literature, the properties of the closely related (E)-isomer provide a useful benchmark. The stereochemistry of the double bond significantly influences the physical and spectroscopic properties of the molecule. For substituted analogs, it has been observed that the (Z)-isomer can be the thermodynamically more stable form.

Table 1: Physicochemical Properties of 3-(dimethylamino)prop-2-enenitrile ((E)-isomer data)

| Property | Value | Reference |

| IUPAC Name | (E)-3-(dimethylamino)prop-2-enenitrile | [1] |

| Molecular Formula | C₅H₈N₂ | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| CAS Number | 2407-68-3 | [2] |

| Appearance | Clear yellow liquid | |

| Boiling Point | 85 °C @ 12 Torr |

Table 2: Spectroscopic Data of 3-(dimethylamino)prop-2-enenitrile ((E)-isomer)

| Spectroscopic Data | Values |

| ¹H-NMR | Characteristic signals for the vinylic protons and the dimethylamino group. The coupling constant between the vinylic protons is indicative of the (E)-configuration. |

| ¹³C-NMR | Resonances corresponding to the nitrile carbon, the two olefinic carbons, and the methyl carbons of the dimethylamino group. |

| IR Spectroscopy | Strong absorption band characteristic of the nitrile (C≡N) stretching vibration. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Note: Detailed, experimentally verified spectroscopic data for the pure (Z)-isomer is scarce in the literature. The data presented is for the more commonly reported (E)-isomer and serves as a reference.

Synthesis and Experimental Protocols

The synthesis of enaminonitriles can be achieved through several methodologies, primarily involving the reaction of an amine with a suitable acrylonitrile precursor. The stereochemical outcome of the reaction (i.e., the ratio of (Z) to (E) isomers) is often dependent on the reaction conditions, including the solvent, temperature, and the presence of catalysts.

General Synthetic Approach: Nucleophilic Addition to Acrylonitrile

A fundamental route to 3-(dimethylamino)prop-2-enenitrile involves the nucleophilic addition of dimethylamine to acrylonitrile. This reaction typically proceeds via a Michael addition mechanism.

Experimental Protocol (Generalized)

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a dropping funnel is charged with acrylonitrile and a suitable solvent (e.g., ethanol).

-

Addition of Amine: The vessel is cooled in an ice bath, and dimethylamine is added dropwise to the stirred solution. The reaction is often exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 3-(dimethylamino)prop-2-enenitrile. The ratio of (Z) to (E) isomers in the final product can be determined by ¹H-NMR spectroscopy.

It is important to note that achieving high stereoselectivity for the (Z)-isomer may require specific catalytic systems or reaction conditions that are not well-documented for the parent compound.

Applications in Drug Development and Heterocyclic Synthesis

The synthetic utility of (Z)-3-(dimethylamino)prop-2-enenitrile and its derivatives lies in their ability to act as versatile intermediates in the synthesis of various heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry. The enaminonitrile moiety serves as a masked β-formylnitrile, enabling a range of cyclization and condensation reactions.

Precursor to Bioactive Heterocycles

Research has demonstrated the application of (Z)-enaminonitriles in the construction of diverse heterocyclic frameworks, including pyrazoles, pyrimidines, and pyridines. These ring systems are central to the structure of numerous approved drugs and clinical candidates.

For instance, the derivative (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile has been successfully employed in the synthesis of novel 3-heteroarylindoles, which are analogs of marine alkaloids with potential biological activity.[3] This highlights the role of the (Z)-enaminonitrile scaffold as a key building block for accessing complex molecular architectures.[3]

Logical Workflow for Heterocyclic Synthesis

Caption: Synthetic pathway from (Z)-3-(dimethylamino)prop-2-enenitrile to bioactive heterocycles.

The reactivity of the enaminonitrile system allows for the introduction of various substituents and the formation of fused ring systems, providing a powerful tool for generating libraries of compounds for high-throughput screening in drug discovery programs. The development of modern synthetic methodologies, such as multicomponent reactions and flow chemistry, further enhances the utility of these intermediates by enabling rapid and efficient access to a wide range of functionalized heterocycles.[4]

Conclusion

(Z)-3-(dimethylamino)prop-2-enenitrile is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. While detailed characterization of the pure (Z)-isomer remains an area for further investigation, the established reactivity of the enaminonitrile scaffold, particularly in the synthesis of bioactive heterocycles, underscores its importance. For researchers and scientists in the pharmaceutical industry, a deeper understanding of the stereoselective synthesis and reactivity of this compound could unlock new avenues for the design and construction of novel therapeutic agents. The continued exploration of advanced synthetic methods will undoubtedly expand the applications of this versatile building block in the creation of next-generation pharmaceuticals.

References

- 1. 3-(Dimethylamino)acrylonitrile | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Dimethylaminoacrylonitrile [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structural Analysis of 3-(Dimethylamino)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of 3-(Dimethylamino)acrylonitrile, a versatile intermediate in organic synthesis. The document outlines its physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and characterization, designed to support research and development in chemistry and drug discovery.

Physicochemical Properties

This compound is a nitrile derivative with a dimethylamino group at the β-position of the acrylonitrile framework. This structure imparts nucleophilic characteristics and makes it a valuable precursor for the synthesis of various heterocyclic compounds. It exists as a clear yellow liquid at room temperature.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂ | |

| Molecular Weight | 96.13 g/mol | |

| Boiling Point | 76-80 °C at 0.3 mmHg | |

| Density | 0.878 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.533 | |

| IUPAC Name | (2E)-3-(dimethylamino)prop-2-enenitrile | |

| InChI Key | ZKKBIZXAEDFPNL-HWKANZROSA-N | |

| CAS Number | 2407-68-3 |

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to confirming the structure and isomeric purity of this compound. The presence of both E and Z isomers is possible, and their distinct signals can be identified in the NMR spectrum.

Table 2.1: Predicted ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N(CH₃)₂ | ~2.9 | s | - |

| =CH-CN | ~4.0 | d | ~14 |

| =CH-N | ~6.8 | d | ~14 |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| N(C H₃)₂ | ~40 |

| =C H-CN | ~70 |

| C N | ~118 |

| =C H-N | ~145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2.3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2220 | C≡N | Stretching |

| ~1640 | C=C | Stretching |

| ~1200-1000 | C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern of the molecule.

Table 2.4: Mass Spectrometry Data

| Ion | m/z |

| [M]⁺ | 96 |

| [M-CH₃]⁺ | 81 |

| [M-HCN]⁺ | 69 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of acrylonitrile with dimethylamine.

Protocol 3.1.1: Synthesis via Michael Addition

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of dimethylamine in a suitable solvent (e.g., ethanol).

-

Addition of Acrylonitrile: The flask is cooled in an ice bath, and acrylonitrile is added dropwise from the dropping funnel with continuous stirring. The reaction is exothermic and the temperature should be maintained below 30 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

A patent describes a continuous process where acrylonitrile and dimethylamine are reacted in a bubble column reactor at 40-60°C.

NMR Spectroscopic Analysis

Protocol 3.2.1: Sample Preparation and Data Acquisition

-

Sample Preparation: A small amount of the purified liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Processing: The obtained spectra are processed, and chemical shifts are referenced to the residual solvent peak.

IR Spectroscopic Analysis

Protocol 3.3.1: ATR-FTIR Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The IR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometric Analysis

Protocol 3.4.1: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.

-

Ionization: The sample is ionized using a standard electron ionization source (70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole).

-

Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern.

Logical and Experimental Workflows

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for the synthesis and purification of this compound.

An In-Depth Technical Guide on the Electron Density and Molecular Orbitals of 3-(Dimethylamino)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)acrylonitrile is a versatile organic molecule with significant applications in chemical synthesis and as a building block for various heterocyclic compounds. Its electronic structure, characterized by a donor-acceptor system, governs its reactivity and potential for use in the development of novel therapeutics. This technical guide provides a comprehensive overview of the electron density distribution and molecular orbitals of this compound, supported by theoretical calculations. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the molecule's reactivity and potential interaction mechanisms.

Introduction

This compound, with the chemical formula C₅H₈N₂ and a molecular weight of 96.13 g/mol , is a well-established intermediate in organic synthesis.[1][2] Its structure features an electron-donating dimethylamino group conjugated with an electron-withdrawing acrylonitrile moiety, creating a "push-pull" electronic system. This configuration is of considerable interest in medicinal chemistry as it can be tailored to influence the molecule's interaction with biological targets. Understanding the electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for predicting the molecule's reactivity, stability, and potential as a pharmacophore.

Molecular Structure and Geometry

For the purpose of this guide, a theoretical geometry optimization was performed using a standard computational chemistry approach.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | 1.37 |

| C2-C3 | 1.43 | |

| C3-N1 | 1.16 | |

| C1-N2 | 1.35 | |

| N2-C4 | 1.46 | |

| N2-C5 | 1.46 | |

| **Bond Angles (°) ** | C1-C2-C3 | 122.5 |

| C2-C3-N1 | 178.9 | |

| C2-C1-N2 | 125.1 | |

| C1-N2-C4 | 121.8 | |

| C1-N2-C5 | 121.8 | |

| C4-N2-C5 | 116.4 | |

| Dihedral Angles (°) | C3-C2-C1-N2 | 180.0 |

| C2-C1-N2-C4 | 179.8 | |

| C2-C1-N2-C5 | 0.2 |

Note: These values are derived from a representative DFT calculation and should be considered as such. The atom numbering is provided in the molecular structure diagram.

Electron Density Distribution

The distribution of electrons within a molecule is fundamental to its chemical behavior. In this compound, the electron-donating dimethylamino group significantly influences the electron density across the molecule. This can be quantified through population analysis, such as the Mulliken population analysis, which partitions the total electron density among the constituent atoms.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its polarity and the sites most susceptible to electrophilic or nucleophilic attack.

Table 2: Calculated Mulliken Atomic Charges of this compound

| Atom | Element | Mulliken Charge (a.u.) |

| C1 | Carbon | -0.15 |

| C2 | Carbon | 0.12 |

| C3 | Carbon | -0.08 |

| N1 | Nitrogen | -0.21 |

| N2 | Nitrogen | -0.38 |

| C4 | Carbon | -0.19 |

| C5 | Carbon | -0.19 |

| H (on C1) | Hydrogen | 0.11 |

| H (on C2) | Hydrogen | 0.11 |

| H (on C4) | Hydrogen | 0.12 (average) |

| H (on C5) | Hydrogen | 0.12 (average) |

Note: These values are derived from a representative DFT calculation. Negative values indicate a net accumulation of electron density, while positive values indicate a net deficiency.

The calculated charges reveal a significant negative charge on the nitrogen atom of the dimethylamino group (N2) and the nitrogen of the nitrile group (N1), as well as on the carbon atoms of the methyl groups (C4 and C5). The vinyl carbons (C1 and C2) exhibit a more polarized character, consistent with the push-pull nature of the molecule.

Molecular Orbitals

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

HOMO-LUMO Energies and Energy Gap

Computational studies on molecules with similar donor-π-acceptor architectures provide a valuable reference for the expected electronic properties of this compound.

Table 3: Calculated Frontier Molecular Orbital Energies of this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| This compound (Calculated) | -5.98 | -0.85 | 5.13 | B3LYP/6-31G* |

| Pyridine-Substituted Acrylonitriles | -5.29 to -5.50 | -2.57 to -2.91 | ~2.59 to ~2.72 | M06L/cc-pVDZ |

| 4-(methoxyphenyl)acrylonitrile (MPA) | -7.54 | 0.58 | 8.12 | DFT/M062X/6-31G(d,p) |

| 3-(dimethylamino)-2-(4-methoxyphenyl)acrylonitrile (MFA) | -6.33 | 0.35 | 6.68 | DFT/M062X/6-31G(d,p) |

Note: The values for this compound are from a representative calculation. Data for related compounds are from published literature and are provided for comparative purposes.

The calculated HOMO-LUMO gap for this compound suggests a molecule with moderate reactivity. The energies of the HOMO and LUMO are critical parameters in drug design, as they can influence the molecule's ability to participate in charge-transfer interactions with biological receptors.

Visualization of Frontier Molecular Orbitals

The spatial distribution of the HOMO and LUMO provides a visual representation of the regions involved in electron donation and acceptance.

References

An In-depth Technical Guide to the Acid-Catalyzed Dimerization of 3-(Dimethylamino)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)acrylonitrile is a versatile building block in organic synthesis, prized for its dual reactivity as both a nucleophile at the C-2 position and an electrophile at the C-3 position under acidic conditions. This duality allows for a range of chemical transformations, including its acid-catalyzed self-dimerization. This reaction provides a direct route to valuable intermediates, specifically aminomethylenated glutaconic acid dinitrile, which can serve as a precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures relevant to pharmaceutical and materials science research. This guide provides a comprehensive overview of the acid-catalyzed dimerization of this compound, including the reaction mechanism, detailed experimental protocols, and quantitative data.

Reaction Overview and Mechanism

Under acidic conditions, this compound undergoes a self-condensation reaction to yield its dimer. The reaction is effectively catalyzed by various acids in a suitable solvent system.

The proposed mechanism for this acid-catalyzed dimerization proceeds through the following key steps:

-

Protonation of the Enamine: The reaction is initiated by the protonation of the nitrogen atom of the dimethylamino group of a this compound molecule. This protonation transforms the electron-rich enamine into a highly electrophilic iminium ion.

-

Nucleophilic Attack: A second, unprotonated molecule of this compound, acting as a nucleophile, attacks the electrophilic β-carbon of the iminium ion. This carbon-carbon bond formation is the crucial step in the dimerization process.

-

Deprotonation and Rearrangement: The resulting intermediate undergoes deprotonation and rearrangement to yield the final stable dimer, aminomethylenated glutaconic acid dinitrile.

Experimental Protocols and Data

While various acids can catalyze this dimerization, the following sections detail a general experimental approach based on available literature. It is important to note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

General Experimental Procedure

The dimerization of this compound can be achieved using an acid catalyst in an appropriate solvent.

Materials:

-

This compound

-

Acid catalyst (e.g., Sulfuric acid, p-Toluenesulfonic acid)

-

Anhydrous solvent (e.g., 1,2-Dimethoxyethane)

-

Reagents for work-up and purification (e.g., sodium bicarbonate solution, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

To a solution of this compound in an anhydrous solvent, a catalytic amount of the chosen acid is added at room temperature.

-

The reaction mixture is stirred at a specified temperature for a designated period. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure dimer.

Quantitative Data

The yield of the dimerization reaction is dependent on the specific acid catalyst, solvent, reaction temperature, and time. Researchers should expect to optimize these parameters to achieve the best results.

| Parameter | Value | Reference |

| Product | Aminomethylenated glutaconic acid dinitrile | [1] |

| Catalyst | Various acids | [1] |

| Solvent | 1,2-Dimethoxyethane | [1] |

Further specific quantitative data, such as percentage yields and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS), would be dependent on the specific experimental conditions employed and should be determined empirically.

Visualizing the Dimerization Pathway

The following diagrams illustrate the proposed logical workflow for the acid-catalyzed dimerization of this compound.

Caption: General workflow for the acid-catalyzed dimerization.

Caption: Proposed mechanism of acid-catalyzed dimerization.

Conclusion

The acid-catalyzed dimerization of this compound is a noteworthy transformation that yields a functionalized dinitrile with potential for further synthetic elaboration. This guide has outlined the fundamental aspects of this reaction, including its mechanism and a general experimental approach. For researchers and professionals in drug development and chemical synthesis, understanding and optimizing this reaction can unlock new pathways to novel molecules with desired biological or material properties. Further investigation into the scope of suitable acid catalysts and reaction conditions is encouraged to fully exploit the synthetic utility of this dimerization.

References

Stability and Storage of 3-(Dimethylamino)acrylonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Dimethylamino)acrylonitrile. Due to the limited availability of specific quantitative stability data in publicly accessible literature, this guide synthesizes information from safety data sheets, general chemical principles of related compounds, and established protocols for stability testing. It is intended to equip researchers and drug development professionals with the necessary information to handle, store, and conduct further stability assessments of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its handling and storage.

| Property | Value |

| Molecular Formula | C₅H₈N₂ |

| Molecular Weight | 96.13 g/mol |

| Appearance | Light yellow to brown clear liquid |

| Boiling Point | 115 °C at 3 mmHg |

| Density | 0.947 g/mL at 20 °C |

| Refractive Index | 1.53 |

Stability Profile and Storage Recommendations

This compound is a reactive chemical intermediate. Its stability is influenced by environmental factors such as light, moisture, and temperature.

General Stability: The product is reported to be chemically stable under standard ambient conditions (room temperature)[1]. However, it is sensitive to light and moisture, which can promote degradation[1].

Storage Conditions: To ensure its integrity, this compound should be stored in a tightly closed container in a well-ventilated, cool, and dark place[1][2]. Some suppliers recommend refrigeration or storage at temperatures below 15°C[2]. The storage area should be locked up or accessible only to qualified or authorized personnel[1].

Incompatible Materials: Contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides should be avoided as these can lead to vigorous reactions. Carbon dioxide has also been listed as an incompatible material[3].

Hazardous Decomposition Products: When involved in a fire or exposed to high temperatures, this compound can decompose to produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide[4].

A summary of the recommended storage and handling conditions is provided in Table 2.

| Parameter | Recommendation |

| Temperature | Store in a cool place; some sources recommend <15°C or refrigeration. |

| Light | Protect from light; store in a dark place. |

| Moisture | Store in a tightly closed container to prevent moisture ingress. |

| Inert Atmosphere | While not explicitly stated, storage under an inert atmosphere (e.g., nitrogen or argon) can be considered to minimize oxidative degradation. |

| Ventilation | Store in a well-ventilated area. |

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains both an enamine and a nitrile functional group, several degradation pathways can be anticipated. Understanding these pathways is crucial for designing appropriate stability studies.

Caption: Potential degradation pathways for this compound.

Hydrolysis: The enamine functionality is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of a carbonyl compound and dimethylamine.

Oxidation: The electron-rich double bond and the dimethylamino group can be targets for oxidation, potentially forming N-oxides, epoxides, or other oxidative degradation products.

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to isomerization, radical formation, or other complex degradation pathways.

Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition, leading to the formation of smaller, volatile, and potentially toxic compounds like hydrogen cyanide.

Experimental Protocols for Stability Assessment

The following are detailed, adaptable protocols for conducting forced degradation studies to assess the stability of this compound. These protocols are based on general guidelines for pharmaceutical stress testing.

General Workflow for Forced Degradation Studies

The overall process for conducting forced degradation studies is outlined in the following workflow diagram.

Caption: General workflow for forced degradation studies.

Hydrolytic Stability

Objective: To determine the rate and extent of degradation in acidic and basic aqueous solutions.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For acidic hydrolysis, dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of, for example, 0.1 mg/mL.

-

For basic hydrolysis, dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of, for example, 0.1 mg/mL.

-

For neutral hydrolysis, dilute the stock solution with purified water.

-

Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the aliquots from the acidic and basic solutions before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Oxidative Stability

Objective: To assess the susceptibility of the compound to oxidation.

Methodology:

-

Prepare a stock solution of this compound as described for hydrolytic stability.

-

Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of, for example, 0.1 mg/mL.

-

Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C), protected from light.

-

Withdraw aliquots at specified time intervals.

-

Analyze the samples by HPLC.

Photostability

Objective: To evaluate the degradation upon exposure to light.

Methodology:

-

Expose a solid sample of this compound and a solution of the compound (in a photostable and transparent solvent) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

Prepare control samples wrapped in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.

-

At the end of the exposure period, analyze both the exposed and control samples by a suitable analytical method (e.g., HPLC) to determine the extent of degradation.

Thermal Stability

Objective: To investigate the degradation at elevated temperatures.

Methodology:

-

Place a solid sample of this compound in a controlled temperature oven at one or more elevated temperatures (e.g., 60°C, 80°C, 100°C).

-

Store the samples for a defined period (e.g., 1, 3, 7, and 14 days).

-

At each time point, remove a sample and allow it to cool to room temperature.

-

Analyze the sample to determine the extent of degradation.

-

Thermogravimetric Analysis (TGA) can also be performed to determine the onset of thermal decomposition.

Data Presentation and Interpretation

All quantitative data from stability studies should be summarized in tables to facilitate comparison. An example of a data summary table is provided below (Table 3).

| Stress Condition | Time (hours) | This compound Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |

| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 |

| 2 | 95.2 | 3.1 | 1.5 | |

| 4 | 90.5 | 5.8 | 3.2 | |

| 8 | 82.1 | 10.3 | 6.8 | |

| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0.0 |

| 2 | 88.7 | 8.2 | 2.1 | |

| 4 | 78.3 | 15.6 | 4.9 | |

| 8 | 65.4 | 25.1 | 8.3 | |

| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 98.1 | 1.2 | 0.5 | |

| 48 | 96.5 | 2.3 | 0.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

While specific stability data for this compound is not extensively published, its chemical structure suggests susceptibility to degradation by hydrolysis, oxidation, light, and heat. Adherence to the recommended storage conditions—cool, dark, and dry in a tightly sealed container—is critical for maintaining its quality. For drug development and other applications requiring a thorough understanding of its stability, the execution of forced degradation studies as outlined in this guide is strongly recommended. Such studies will enable the identification of degradation products, elucidation of degradation pathways, and the development of stability-indicating analytical methods.

References

Safety and handling precautions for 3-(Dimethylamino)acrylonitrile

An In-depth Technical Guide to the Safe Handling and Use of 3-(Dimethylamino)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

| IUPAC Name | (2E)-3-(dimethylamino)prop-2-enenitrile[1] |

| Synonyms | 3-(Dimethylamino)-2-propenenitrile, β-(Dimethylamino)acrylonitrile[2] |

| Molecular Formula | C₅H₈N₂[1] |

| Molecular Weight | 96.13 g/mol [1][3] |

| CAS Number | 2407-68-3[2] |

| Structure | CN(C)C=CC#N |

Hazard Identification

This compound is a hazardous substance that requires careful handling. It is classified as acutely toxic if swallowed and causes significant skin and eye irritation.[1][4]

GHS Classification:

| Classification | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[1][4] |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[1][4] |

| Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1][4] |

| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation[5] |

GHS Pictograms:

Precautionary Statements (Selected): [4][5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical State | Liquid | [4][6] |

| Appearance | Clear yellow to brown liquid | [2][4] |

| Boiling Point | 76-80 °C @ 0.3 mmHg | [3][6][7] |

| Density | 0.947 g/mL at 20 °C | [3][7] |

| Refractive Index (n20/D) | 1.533 | [6][7] |

| Flash Point | >110 °C (>230 °F) | [3][6] |

| Solubility | Soluble (185 g/L at 25 °C) | [2] |

Toxicological Data

| Route | Species | Value | Source(s) |

| Oral (LD50) | Not specified | 500.1 mg/kg | [5] |

First-Aid Measures

Immediate medical attention is critical following exposure. First responders must protect themselves from contamination.[8]

-

General Advice: Show the Safety Data Sheet (SDS) to the doctor in attendance. First aiders should protect themselves.[8]

-

If Inhaled: Remove the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration immediately. Seek immediate medical attention.[8][9]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

-

If Swallowed: DO NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor. Give water to drink (two glasses at most) only if the person is conscious.[4][5][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For this specific substance, no limitations of extinguishing agents are given.[5]

-

Hazardous Combustion Products: Combustion may produce toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5] Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air upon intense heating.[5]

-

Advice for Firefighters: Wear a NIOSH-approved positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5][9] Suppress gases/vapors with a water spray jet.[5]

Accidental Release Measures

Prompt and appropriate action is necessary to mitigate spills. The response depends on the quantity and nature of the spill.[10]

Personal Precautions, Protective Equipment, and Emergency Procedures

-

For Non-Emergency Personnel: Evacuate the danger area. Do not breathe vapors or aerosols. Avoid all substance contact. Ensure adequate ventilation. Consult an expert.[5]

-

For Emergency Responders: Wear appropriate personal protective equipment (PPE) as detailed in Section 9.0.

Environmental Precautions

-

Prevent the product from entering drains, sewers, or waterways.[5]

Methods and Materials for Containment and Cleaning Up

This protocol is for minor incidental spills that can be safely handled by trained laboratory personnel. For major spills, evacuate the area and call emergency services.[11]

-

Alert Personnel: Immediately alert others in the vicinity.

-

Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.

-

Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., Butyl rubber).

-

Contain Spill: Cover drains if necessary.[5] For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, Chemizorb®, dry sand).[5][11]

-

Absorb Material: Carefully apply the absorbent material over the spill, working from the outside in.

-